Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Properties
Molecular Formula |
C16H16N2O3S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H16N2O3S/c1-10-3-5-11(6-4-10)12-7-14(19)18-16(13(12)8-17)22-9-15(20)21-2/h3-6,12H,7,9H2,1-2H3,(H,18,19) |
InChI Key |
SKRHUYIAOHIWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Tetrahydropyridine Core Formation
The tetrahydropyridine ring is central to the target compound’s structure. A common strategy involves cyclizing precursors such as substituted aryl amines with cyanoacetate derivatives. For example, ethyl acetate has been employed as a starting material in analogous syntheses, undergoing hydrazinolysis with hydrazine hydrate to form acethydrazide intermediates. Subsequent cyclization with triphosgene—a safer alternative to phosgene—generates the tetrahydropyridinone scaffold. This method avoids hazardous reagents and simplifies purification, achieving yields comparable to traditional phosgene-based routes.
Industrial Production Methods
Solvent-Free and Continuous Flow Systems
Industrial-scale synthesis prioritizes solvent-free reactions to minimize waste and reduce costs. A patent detailing the production of a related tetrahydropyridine derivative highlights the use of continuous flow reactors to enhance mixing and heat transfer, ensuring consistent product quality. This method eliminates batch-to-batch variability and shortens reaction times from hours to minutes.
Optimization of Alkylation Conditions
Alkylation reactions are optimized by selecting cost-effective bases and recyclable solvents. Sodium methoxide in methanol, for example, provides a balance between reactivity and ease of removal during workup. Industrial protocols often employ excess methyl chloroacetate (1.5–2.0 equivalents) to drive the reaction to completion, with yields exceeding 90% under reflux conditions.
Comparative Analysis of Synthetic Approaches
Efficiency and Scalability
The table below contrasts two primary methods for synthesizing the target compound:
| Method | Key Steps | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclization-Alkylation | 1. Hydrazinolysis 2. Triphosgene cyclization 3. Methyl chloroacetate alkylation | Hydrazine hydrate, triphosgene, NaOMe/MeOH | 78–85% | Scalable, low toxicity |
| One-Pot Tandem Reaction | Simultaneous cyclization and alkylation | Microwave irradiation, solvent-free | 70–75% | Rapid, energy-efficient |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The active hydrogen on C-2 of the compound can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has the molecular formula and a molecular weight of 318.35 g/mol. The compound features a tetrahydropyridine ring with cyano and sulfanyl substituents, which are known to enhance biological activity through interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown that derivatives containing tetrahydropyridine structures can inhibit cancer cell proliferation in various human cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Enzyme Inhibition
The presence of the cyano group suggests potential activity as an enzyme inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes and cancer progression. Molecular docking studies have indicated that these compounds may bind effectively to the active sites of target enzymes, thus providing a basis for further optimization as therapeutic agents .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate | Contains ethoxy and hydroxy groups | Unique solubility profile |
| Methyl {[3-cyano-4-(3-hydroxyphenyl)-5-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate | Hydroxy substitution instead of methyl | Different biological activity |
| 4-Methylthioacetanilide | Simple aromatic structure | Less complex than tetrahydropyridine derivatives |
Future Research Directions
The promising biological activities associated with this compound warrant further investigation into its pharmacological properties. Future research should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its biological effects.
- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity against specific targets.
Mechanism of Action
The mechanism by which METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the tetrahydropyridine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights
Substituent Effects on Electronic Properties :
- The 4-methylphenyl group in the target compound donates electrons, increasing aromatic ring electron density, while 4-fluorophenyl () and 3-nitrophenyl () substituents withdraw electrons, enhancing stability and polarity .
- Methoxy groups () improve solubility in polar solvents compared to hydrophobic methyl groups .
Functional Group Impact: Methyl ester in the target compound is more prone to hydrolysis than acetamide () or heterocyclic amides (), affecting metabolic pathways .
Biological Implications :
- Thiazole-containing analogs () exhibit enhanced binding to biological targets due to heterocyclic π-π interactions .
- Nitro groups () may confer antibacterial or herbicidal activity, as seen in sulfonylurea herbicides () .
Molecular Geometry :
- Butterfly conformations in thiadiazole derivatives () suggest that planar aromatic systems (e.g., 4-methylphenyl) optimize crystal packing and intermolecular interactions .
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs.
Biological Activity
Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate (referred to as MCT) is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of MCT, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MCT has the molecular formula and a molecular weight of 318.35 g/mol. The compound features a tetrahydropyridine ring with a cyano group and a methylphenyl moiety, contributing to its biological activity. Notably, it exhibits moderate lipophilicity with a logP value of 0.9035, suggesting potential for membrane permeability and interaction with biological targets.
Biological Activities
1. Enzyme Inhibition:
MCT is hypothesized to interact with various enzymes due to the presence of the cyano group and tetrahydropyridine structure. Compounds with similar structures have shown promise in inhibiting enzymes involved in metabolic pathways and signaling processes. For instance, studies have indicated that derivatives of tetrahydropyridine can inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .
2. Antimicrobial Activity:
Research has demonstrated that compounds related to MCT possess antimicrobial properties. For example, certain tetrahydropyridine derivatives have been shown to exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
3. Antioxidant Properties:
MCT may also demonstrate antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Compounds with similar structural motifs have been studied for their ability to scavenge free radicals and reduce oxidative damage in cells .
Case Studies
Several studies highlight the biological efficacy of compounds structurally related to MCT:
- Study on DHODH Inhibition: A series of tetrahydropyridine derivatives were synthesized and evaluated for their inhibitory effects on DHODH. One particular derivative exhibited an IC50 value significantly lower than known inhibitors, indicating strong potential for therapeutic applications in immunosuppressive therapies .
- Antimicrobial Screening: A recent study evaluated the antimicrobial properties of various tetrahydropyridine derivatives against clinical isolates of bacteria. The results showed that specific compounds had IC50 values in the low micromolar range against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.35 g/mol |
| LogP | 0.9035 (moderate lipophilicity) |
| Enzyme Target | Dihydroorotate dehydrogenase (DHODH) |
| Antimicrobial Activity | Effective against Staphylococcus aureus |
| Antioxidant Activity | Potential scavenger of free radicals |
Q & A
What are the common synthetic routes for Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions starting from sulfur-containing heterocycles (e.g., tetrahydropyridine derivatives) and acetic acid derivatives. Key steps include:
- Cyclocondensation: Formation of the tetrahydropyridine core via cyclization under acidic or basic conditions.
- Thioether Formation: Reaction of a thiol-containing intermediate with methyl chloroacetate or similar electrophiles.
- Optimization: Use of sodium acetate as a catalyst and ethanol as a solvent under reflux (60–80°C) to enhance reaction efficiency .
How can researchers optimize reaction conditions to improve yield and purity of this compound?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Solvent Screening: Testing polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates.
- Catalyst Selection: Evaluating bases like triethylamine or DBU for thioether coupling efficiency.
- Temperature Control: Stepwise heating (e.g., 40°C for initial coupling, 70°C for cyclization) to minimize side reactions.
- Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-dioxane mixtures .
What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR to verify the presence of the methylphenyl, cyano, and thioester groups.
- X-ray Crystallography: Resolving bond lengths and angles in the tetrahydropyridine ring and sulfanylacetate moiety.
- IR Spectroscopy: Identifying carbonyl (C=O, ~1700 cm) and cyano (C≡N, ~2200 cm) stretches .
How should researchers address contradictions in spectroscopic data during structural elucidation?
Level: Advanced
Methodological Answer:
- Cross-Validation: Combine NMR, IR, and mass spectrometry to confirm functional groups.
- Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data.
- Crystal Structure Analysis: Resolve ambiguities in tautomeric forms or stereochemistry via single-crystal X-ray diffraction .
What are the key structural features influencing the biological activity of this compound?
Level: Basic
Methodological Answer:
- Thioester Group: Enhances electrophilicity, enabling interactions with nucleophilic residues in enzyme active sites.
- Tetrahydropyridine Core: Provides rigidity and hydrogen-bonding capacity for receptor binding.
- 4-Methylphenyl Substituent: Modulates lipophilicity, impacting membrane permeability .
What experimental design principles apply to studying the environmental fate of this compound?
Level: Advanced
Methodological Answer:
- Long-Term Studies: Monitor degradation pathways (hydrolysis, photolysis) over 6–12 months under controlled conditions.
- Partition Coefficients: Measure log (octanol-water) and (soil-water) to predict bioaccumulation.
- Transformation Products: Use LC-QTOF-MS to identify metabolites in simulated aquatic systems .
How can researchers evaluate the compound’s potential in enzyme inhibition studies?
Level: Advanced
Methodological Answer:
- Kinetic Assays: Measure IC values via fluorogenic substrates (e.g., for proteases or kinases).
- Surface Plasmon Resonance (SPR): Quantify binding affinity () to target enzymes.
- Molecular Docking: Use AutoDock Vina to predict binding modes within active sites .
What methodologies are recommended for analyzing degradation products under varying pH conditions?
Level: Advanced
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to pH 3–9 buffers at 40–60°C for 1–4 weeks.
- LC-MS/MS Analysis: Employ a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products.
- QSAR Modeling: Predict toxicity of identified metabolites using EPI Suite or TEST software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
